molecular formula C14H14N2S B2901624 [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine CAS No. 946743-97-1

[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B2901624
CAS No.: 946743-97-1
M. Wt: 242.34
InChI Key: CTIHOVXTFCJPEX-UHFFFAOYSA-N
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Description

[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a compound that features both an indole and a thiophene moiety The indole structure is a common motif in many natural products and pharmaceuticals, while the thiophene ring is known for its presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the condensation of an indole derivative with a thiophene derivative. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiophene rings.

Scientific Research Applications

[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole and thiophene moieties. These interactions may involve binding to receptors, enzymes, or other proteins, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin share the indole structure.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring.

Uniqueness

[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the combination of both indole and thiophene moieties in a single molecule. This dual presence allows it to exhibit a range of chemical and biological properties that are not typically observed in compounds containing only one of these structures .

Properties

IUPAC Name

1-(1H-indol-5-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHOVXTFCJPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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